2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 2-bromothiophenol with 1-(pyrrolidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioether and pyrrolidinyl ethanone moieties can interact with other functional groups in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((2-Fluorophenyl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((2-Iodophenyl)thio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-((2-Bromophenyl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to bind to specific targets compared to its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C12H14BrNOS |
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Molecular Weight |
300.22 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H14BrNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
InChI Key |
KGYSNWLVQLZZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC=C2Br |
Origin of Product |
United States |
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